molecular formula C33H39N7O7 B1226523 EDTA methidiumpropylamide

EDTA methidiumpropylamide

Cat. No.: B1226523
M. Wt: 645.7 g/mol
InChI Key: PFGGLNMBUNROLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EDTA methidiumpropylamide is a compound listed in with the alias "Jones reagent" and CAS number 65272-70-0. However, this CAS number corresponds to chromium trioxide (CrO₃) in sulfuric acid, a classical oxidizing agent used for alcohol oxidation . EDTA (ethylenediaminetetraacetic acid) itself is a hexadentate chelator (C₁₀H₁₆N₂O₈) with well-documented applications in metal ion sequestration, analytical chemistry, and pharmaceuticals . Thus, the following comparison focuses on EDTA and its well-characterized analogs.

Properties

Molecular Formula

C33H39N7O7

Molecular Weight

645.7 g/mol

IUPAC Name

2-[carboxymethyl-[2-[carboxymethyl-[2-[3-[4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)anilino]propylamino]-2-oxoethyl]amino]ethyl]amino]acetate

InChI

InChI=1S/C33H39N7O7/c1-38-28-16-23(35)6-10-26(28)25-9-5-22(34)15-27(25)33(38)21-3-7-24(8-4-21)36-11-2-12-37-29(41)17-39(18-30(42)43)13-14-40(19-31(44)45)20-32(46)47/h3-10,15-16H,2,11-14,17-20,34H2,1H3,(H6,35,36,37,41,42,43,44,45,46,47)

InChI Key

PFGGLNMBUNROLG-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)NCCCNC(=O)CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N)N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)NCCCNC(=O)CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar EDTA-Based Compounds

EDTA derivatives are engineered to enhance selectivity, stability, or solubility for specific metal ions. Below is a comparative analysis based on structural modifications, stability constants, and applications:

Table 1: Key EDTA Derivatives and Their Properties

Compound Structural Modification Selectivity (Metal Ions) Key Applications Stability Constant (log K) Example
EDTA Baseline hexadentate ligand Broad (Ca²⁺, Mg²⁺, Fe³⁺, etc.) Titration, water treatment, medicine Ca²⁺: 10.7; Fe³⁺: 25.1
CyDTA (Cyclohexane DTA) Cyclohexane backbone replaces ethylene group Al³⁺, rare earth ions Aluminum titration, nuclear waste processing Al³⁺: 19.5
EGTA Ethylene glycol-O,O'-bis(2-aminoethyl) ether Ca²⁺ over Mg²⁺ (Δlog K = 5.4) Calcium-selective buffers, cell biology Ca²⁺: 10.9; Mg²⁺: 5.2
DTPA Diethylenetriaminepentaacetic acid Rare earth ions, Fe³⁺, Gd³⁺ MRI contrast agents, heavy metal detox Gd³⁺: 22.5
HEDTA Hydroxyethyl substitution Fe³⁺, Cu²⁺ in alkaline conditions Iron chelation therapy Fe³⁺: 19.8

Key Findings:

Selectivity Enhancement :

  • EGTA’s ethylene glycol chain increases selectivity for Ca²⁺ over Mg²⁺, making it ideal for biological systems where Mg²⁺ is abundant .
  • CyDTA’s rigid cyclohexane backbone improves binding to larger ions like Al³⁺ and lanthanides, outperforming EDTA in acidic media .

Stability and Medical Use: DTPA’s higher denticity (8 donor atoms vs. EDTA’s 6) enhances stability with trivalent ions (e.g., Gd³⁺), enabling its use in MRI contrast agents . HEDTA’s hydroxyl group facilitates Fe³⁺ chelation at physiological pH, critical for treating iron overload disorders .

Limitations :

  • EDTA’s broad reactivity can interfere with multi-metal systems, necessitating derivatives like EGTA for specificity .
  • DTPA and TTHA (triethylenetetraminehexaacetic acid) exhibit slower complexation kinetics, limiting their use in rapid titrations .

Q & A

Q. How can density functional theory (DFT) enhance the interpretation of this compound’s chelation mechanisms?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model metal-ligand bond lengths and electron density distributions. Compare computed IR spectra with experimental data to validate coordination geometries. Integrate molecular dynamics simulations to predict chelation kinetics in solvated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EDTA methidiumpropylamide
Reactant of Route 2
EDTA methidiumpropylamide

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